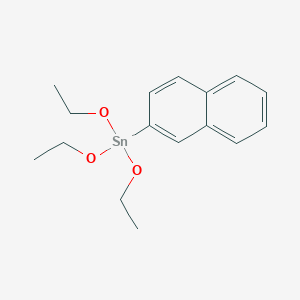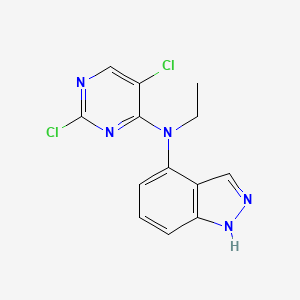![molecular formula C11H13NO2S B12617233 [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile CAS No. 918803-96-0](/img/structure/B12617233.png)
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C11H13NO2S. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a sulfonyl group and a 2,4,6-trimethylphenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
- Dissolving 2,4,6-trimethylbenzenesulfonyl chloride in an organic solvent such as ethyl acetate.
- Adding acetonitrile to the solution.
- Introducing a base, such as sodium carbonate, to facilitate the reaction.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Bases: Sodium carbonate, potassium hydroxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethyl acetate, tetrahydrofuran, methanol.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Imines and Condensation Products: Formed through reactions with aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in studies involving enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of [(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile involves its ability to act as an electrophile in various chemical reactions. The sulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the presence of the 2,4,6-trimethylphenyl group, which provides steric hindrance and affects the overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylphenylacetonitrile: Similar structure but lacks the sulfonyl group.
Phenylsulfonylacetonitrile: Similar structure but lacks the trimethylphenyl group.
Benzylsulfonylacetonitrile: Similar structure but has a benzyl group instead of the trimethylphenyl group.
Uniqueness
[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile is unique due to the presence of both the sulfonyl group and the 2,4,6-trimethylphenyl group. This combination imparts specific reactivity and steric properties that make it valuable in organic synthesis and other applications. The compound’s ability to undergo various chemical reactions and form diverse products highlights its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
918803-96-0 |
|---|---|
Molekularformel |
C11H13NO2S |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C11H13NO2S/c1-8-6-9(2)11(10(3)7-8)15(13,14)5-4-12/h6-7H,5H2,1-3H3 |
InChI-Schlüssel |
LDKITTFGGLFMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)

![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)


![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)

![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
